molecular formula C16H14FN3O3S B14951496 N-{2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]ethyl}-2-fluorobenzamide

N-{2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]ethyl}-2-fluorobenzamide

Cat. No.: B14951496
M. Wt: 347.4 g/mol
InChI Key: DIXYGAPXNPYCML-UHFFFAOYSA-N
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Description

N-{2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]ethyl}-2-fluorobenzamide is a compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the benzothiazole ring system, along with the fluorobenzamide moiety, contributes to the compound’s unique chemical properties and biological activities.

Preparation Methods

The synthesis of N-{2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]ethyl}-2-fluorobenzamide involves several steps. One common method includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminobenzenethiol with a suitable aldehyde or ketone.

    Introduction of the Fluorobenzamide Moiety: The fluorobenzamide group can be introduced by reacting the benzothiazole derivative with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine.

    Coupling Reaction: The final step involves the coupling of the benzothiazole derivative with an appropriate amine to form the desired compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of advanced techniques such as microwave-assisted synthesis and flow chemistry .

Chemical Reactions Analysis

N-{2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]ethyl}-2-fluorobenzamide can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]ethyl}-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby preventing the proliferation of cancer cells. Additionally, the compound may modulate signaling pathways that regulate cell growth and apoptosis .

Comparison with Similar Compounds

N-{2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]ethyl}-2-fluorobenzamide can be compared with other benzothiazole derivatives, such as:

Properties

Molecular Formula

C16H14FN3O3S

Molecular Weight

347.4 g/mol

IUPAC Name

N-[2-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]ethyl]-2-fluorobenzamide

InChI

InChI=1S/C16H14FN3O3S/c17-13-7-3-1-5-11(13)16(21)19-10-9-18-15-12-6-2-4-8-14(12)24(22,23)20-15/h1-8H,9-10H2,(H,18,20)(H,19,21)

InChI Key

DIXYGAPXNPYCML-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NCCNC(=O)C3=CC=CC=C3F)NS2(=O)=O

Origin of Product

United States

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